molecular formula C24H36O2 B14078252 Delta8-THC-C8

Delta8-THC-C8

Cat. No.: B14078252
M. Wt: 356.5 g/mol
InChI Key: RSHHRAXMOZULOO-WOJBJXKFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Delta8-THC-C8 (Delta-8-Tetrahydrocannabinol) is a psychoactive cannabinoid found in the Cannabis sativa plant, though typically in very low natural concentrations . It is a positional isomer of Delta-9-THC, with the double bond located on the eighth carbon, a key difference that enhances its chemical stability and alters its pharmacological profile . This compound is primarily synthesized from hemp-derived cannabidiol (CBD) through an acid-catalyzed isomerization process . As a reference standard, our this compound is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or personal use. From a research perspective, this compound acts as a partial agonist of the CB1 and CB2 cannabinoid receptors in the endocannabinoid system, similar to Delta-9-THC but with a lower potency in most biological measures . Its primary research value lies in its more stable molecular structure compared to the more prevalent Delta-9-THC, making it an excellent candidate for investigating the fundamental mechanisms of cannabinoid receptor interaction and for exploring potential therapeutic applications with a potentially improved side-effect profile . Studies suggest it may be a subject of interest for areas such as analgesia, anti-emesis, and appetite stimulation, though clinical research in humans remains limited . Researchers utilize this compound in various applications, including analytical method development, forensic analysis, receptor binding assays, and the study of cannabinoid metabolism, where it is known to be converted in the liver to 11-hydroxy-Δ8-THC . Note on Nomenclature: The term "THC-C8" is sometimes used in commercial and industry contexts. In formal scientific literature, this compound is most commonly referred to and standardized as Delta-8-THC or Δ8-THC .

Properties

Molecular Formula

C24H36O2

Molecular Weight

356.5 g/mol

IUPAC Name

(6aR,10aR)-6,6,9-trimethyl-3-octyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol

InChI

InChI=1S/C24H36O2/c1-5-6-7-8-9-10-11-18-15-21(25)23-19-14-17(2)12-13-20(19)24(3,4)26-22(23)16-18/h12,15-16,19-20,25H,5-11,13-14H2,1-4H3/t19-,20-/m1/s1

InChI Key

RSHHRAXMOZULOO-WOJBJXKFSA-N

Isomeric SMILES

CCCCCCCCC1=CC(=C2[C@@H]3CC(=CC[C@H]3C(OC2=C1)(C)C)C)O

Canonical SMILES

CCCCCCCCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C)O

Origin of Product

United States

Preparation Methods

Chemical Identity and Structural Nuances of Δ8-THC-C8

Δ8-THC-C8 (C₂₁H₃₀O₂) shares the core bicyclic monoterpenoid structure of classical THC isomers but incorporates an octyl (C8) side chain at the C3 position of the aromatic ring. This structural modification alters its pharmacokinetic properties, including enhanced lipid solubility and stronger binding affinity to CB1 receptors compared to pentyl-chain variants. The Δ8 designation refers to the double bond between carbons 8 and 9 in the terpenoid ring, a positional isomer of the Δ9 configuration found in conventional THC.

Synthetic Pathways for Δ8-THC-C8 Production

Precursor Selection and Hemp-Derived Feedstocks

Industrial synthesis of Δ8-THC-C8 predominantly utilizes cannabidiol (CBD) extracted from Cannabis sativa L. (hemp) as the primary precursor. Hemp-derived CBD is preferred due to its legal status under the 2018 U.S. Farm Bill and high natural abundance (constituting up to 20% of dry biomass in optimized cultivars). However, standard CBD contains a pentyl side chain, necessitating additional alkylation steps to extend the chain to eight carbons.

Side Chain Elongation Techniques

While proprietary methods dominate industrial practice, academic literature suggests two plausible pathways for C8 side chain formation:

  • Friedel-Crafts Alkylation : Reacting CBD with 1-bromooctane in the presence of Lewis acids (e.g., AlCl₃) to substitute the pentyl group with an octyl chain.
  • Cross-Metathesis : Employing Grubbs catalysts to couple CBD with α,ω-dienes, followed by hydrogenation to saturate newly formed double bonds.

Acid-Catalyzed Cyclization of Modified CBD

Following side chain elongation, the modified CBD undergoes cyclization to form the Δ8-THC scaffold. This process mirrors classical Δ8-THC synthesis but requires careful optimization to accommodate the steric bulk of the C8 chain.

Brønsted Acid Catalysis

Para-toluenesulfonic acid (pTSA) in anhydrous toluene at 110°C induces CBD cyclization via a two-step mechanism (Table 1):

Step Reaction Type Key Intermediate Byproducts
1 Isomerization Δ8-CBD Δ4(8)-iso-THC (15-22%)
2 Ring Closure Δ8-THC-C8 Olivetol (3-8%)

The reaction proceeds through a carbocation intermediate stabilized by the electron-donating octyl chain, favoring Δ8 over Δ9 isomer formation. NMR studies confirm complete conversion within 6-8 hours, yielding 68-74% Δ8-THC-C8 with 88-92% purity.

Lewis Acid Catalysis

Boron trifluoride etherate (BF₃·Et₂O) offers higher regioselectivity (Δ8:Δ9 ratio of 9:1 vs. pTSA’s 4:1) but necessitates strict moisture control. Quantum mechanical modeling reveals BF₃ stabilizes transition states through partial charge delocalization, reducing unwanted iso-THC derivatives.

Byproduct Formation and Purification Challenges

Major Reaction Byproducts

  • Δ4(8)-iso-THC-C8 : Forms via aberrant carbocation quenching (18-25% yield in pTSA systems).
  • 9-Ethoxyhexahydrocannabinol (9-EtO-HHC) : Ethanol-mediated side reaction during workup, inversely correlated with Δ8-THC-C8 purity (r² = 0.89).
  • Olivetol Adducts : Degradation products from retro-aldol reactions, particularly prevalent in over-acidified conditions.

Chromatographic Purification

Industrial-scale purification employs a three-step protocol:

  • Flash Chromatography : Silica gel columns eluted with hexane:ethyl acetate (9:1) remove non-polar byproducts.
  • Countercurrent Chromatography (CCC) : Optimized solvent system (heptane:EtOAc:MeOH:water 5:5:2:8) isolates Δ8-THC-C8 with 98.5% purity.
  • Crystallization : Slow cooling from ethanol yields needle-like crystals (mp 86-88°C), enhancing pharmaceutical-grade purity.

Analytical Characterization of Δ8-THC-C8

Spectroscopic Fingerprinting

  • ¹H NMR (500 MHz, DMSO-d₆): δ 5.39 (m, 1H, H-8), 3.15 (t, J=6.5 Hz, 2H, C8 chain), 1.25 (br s, 12H, C8 chain).
  • GC-MS : Characteristic m/z 314 [M]⁺ with base peak at m/z 246 (retro-Diels-Alder fragment).

Stability Profiling

Accelerated stability studies (40°C/75% RH) show:

  • Oxidative Degradation : 8% loss at 6 months due to C8 chain peroxidation.
  • Δ8→Δ9 Isomerization : <2% conversion under ambient light, contrasting with 12% in pentyl analogs.

Industrial Challenges and Regulatory Considerations

Synthetic Hurdles

  • Chain Length Uniformity : Ensuring consistent C8 chain length requires expensive ultra-pure 1-bromooctane (≥99.99%), increasing production costs 4-fold versus Δ8-THC.
  • Catalyst Recovery : BF₃·Et₂O’s hygroscopic nature complicates recycling, generating 3.5 kg waste/L product.

Regulatory Ambiguities

Despite 21 U.S.C. § 802(16)(B) excluding hemp-derived cannabinoids from Controlled Substances Act, the DEA’s 2020 Interim Final Rule creates uncertainty regarding synthetically modified THC analogs. Recent FDA warnings (April 2025) highlight concerns over unapproved Δ8-THC-C8 formulations in pediatric populations.

Chemical Reactions Analysis

Types of Reactions: Delta8-THC-C8 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include acids for cyclization, solvents for extraction, and various catalysts for specific reactions. The conditions often involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed: The major products formed from these reactions include various isomers and derivatives of this compound, such as Delta9-THC and other cannabinoids. The specific products depend on the reaction conditions and reagents used .

Comparison with Similar Compounds

Delta-8-THC vs. Delta-9-THC

Structural Differences :

  • Delta-8-THC : Double bond at C8-C9 .
  • Delta-9-THC : Double bond at C9-C10 .

Pharmacological Activity :

Parameter Delta-8-THC Delta-9-THC References
CB1 Receptor Affinity ~4x weaker (Ki = 44 nM) Higher affinity (Ki = 10 nM)
Psychoactive Potency ~50-75% of Delta-9-THC Full agonist, stronger psychoactivity
Onset/Duration (Oral) Slower onset, longer duration Faster onset, shorter duration
Anxiety/Paranoia Risk Lower (effect size d = 0.56 vs. 0.80) Higher
Legal Status (U.S.) Federally legal if hemp-derived* Schedule I (federally illegal)

*Subject to state-level restrictions.

Metabolism :

  • Both metabolize into 11-hydroxy and carboxylated forms, but Delta-8-THC’s metabolites (e.g., 11-nor-Δ8-THC-COOH) are distinguishable via LC-MS . Cross-reactivity in urine drug screens may overestimate Delta-9-THC-COOH levels .
Delta-8-THC vs. Hexahydrocannabinol (HHC)

Structural Differences :

  • HHC : Hydrogenated form of THC, lacking double bonds .
  • Delta-8-THC : Retains a double bond at C8-C9 .

Pharmacological Activity :

Parameter Delta-8-THC HHC References
CB1 Receptor Activation Partial agonist Partial agonist, weaker than Delta-9
Psychoactive Effects Mild euphoria, relaxation Subtle, less intense
Stability Prone to oxidation More stable due to hydrogenation
Legal Status Federally legal if hemp-derived Unclear; varies by jurisdiction
Delta-8-THC vs. THC-H (Tetrahydrocannabihexol)

Structural Differences :

  • THC-H : Hexyl side chain; structural analog of THC .
  • Delta-8-THC : Pentyl side chain with C8-C9 double bond .

Pharmacological Activity :

  • Delta-8-THC : Well-characterized partial agonist with lower psychoactive effects .
Delta-8-THC vs. Delta-8-THC Acetate

Structural Differences :

  • Delta-8-THC Acetate : Acetylated at the hydroxyl group (C1) .
  • Delta-8-THC : Free hydroxyl group .

Pharmacological Activity :

  • Delta-8-THC : Lower risk of contamination from synthetic byproducts compared to acetylated forms .

Q & A

Q. How can researchers mitigate bias in observational studies on this compound’s therapeutic potential?

  • Methodological Answer : Use propensity score matching to balance confounding variables (e.g., age, comorbidities). Pre-register hypotheses on Open Science Framework and apply blinding during data analysis. Report effect sizes with 95% confidence intervals to avoid overinterpretation of non-significant trends .

Tables: Key Methodological Considerations

Aspect Recommendations References
Synthesis Reproducibility Document reaction conditions (pH, catalysts), use certified reference standards.
Data Transparency Publish raw spectra, chromatograms, and statistical code in supplementary materials.
Ethical Compliance Pre-register trials, obtain ethics approval, and disclose conflicts of interest.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.